N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine
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Overview
Description
N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine is a complex organic compound that features a quinoline core substituted with ethylphenylamino and dimethoxy groups, as well as a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the ethylphenylamino and dimethoxy groups. The final step involves the attachment of the piperidine moiety. Specific reaction conditions, such as the use of anhydrous aluminum chloride as a catalyst and maintaining temperatures between 150-170°C, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: A JAK1 selective inhibitor.
(3-bromo-4-hydroxyphenyl)(phenyl)methanone: Used in antimicrobial studies.
Uniqueness
What sets N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine apart is its unique combination of functional groups and its potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
[4-(3-ethylanilino)-6,7-dimethoxyquinolin-2-yl]-(3-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3/c1-5-18-9-6-10-19(12-18)27-21-14-23(26(30)29-11-7-8-17(2)16-29)28-22-15-25(32-4)24(31-3)13-20(21)22/h6,9-10,12-15,17H,5,7-8,11,16H2,1-4H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOKYMNADAYYDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)N4CCCC(C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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